REACTION_CXSMILES
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[F:1][C:2]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:3]=1[C:4]([OH:6])=O.C(N1C=CN=C1)(N1C=CN=C1)=O.[CH:24]([NH2:27])([CH3:26])[CH3:25]>>[F:1][C:2]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:3]=1[C:4]([NH:27][CH:24]([CH3:26])[CH3:25])=[O:6]
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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FC1=C(C(=O)O)C=C(C=C1)F
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Name
|
|
Quantity
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9.57 g
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Type
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reactant
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Smiles
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C(=O)(N1C=NC=C1)N1C=NC=C1
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Name
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Quantity
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5.15 mL
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Type
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reactant
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Smiles
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C(C)(C)N
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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FC1=C(C(=O)NC(C)C)C=C(C=C1)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |